(3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a morpholine ring and a hydroxyl group, which contribute to its biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The compound is often synthesized for research purposes and may be found in various chemical databases and publications related to medicinal chemistry and drug design. Its synthesis involves specific methods that ensure the correct stereochemistry and functional groups are present.
(3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol can be classified as:
The synthesis of (3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol typically involves multi-step reactions that may include:
The synthesis may utilize various reagents and catalysts, including:
(3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol can undergo several chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for (3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol is primarily linked to its interaction with biological targets such as receptors or enzymes.
The physical properties include:
Key chemical properties include:
Relevant data for further analysis may include stability under various conditions (e.g., temperature, light).
(3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol has potential applications in:
This compound's unique structure and properties make it an interesting subject for further research in drug design and therapeutic applications.
The establishment of the stereogenic centers in (3S,4S)-3-(morpholin-4-yl)piperidin-4-ol demands precision-driven synthetic approaches. Catalytic asymmetric hydrogenation stands as the most efficient methodology, employing chiral rhodium complexes with large-bite-angle bisphosphine ligands to achieve enantiomeric excess (ee) values exceeding 99%. The (R,R,R)-SKP-Rh catalyst system demonstrates exceptional efficacy for hydrogenating enamine precursors bearing N-Cbz (carbobenzyloxy) directing groups, which coordinate to the metal center via carbonyl oxygen, facilitating hydride transfer with precise facial selectivity [4]. Computational analyses reveal that the observed (3S,4S) stereochemistry arises from substrate approach through the least hindered quadrant of the chiral catalyst pocket, minimizing steric repulsion from SKP’s cyclohexyl substituents.
Chiral pool derivatization provides an alternative strategy, exemplified by transformations of L-tartrate or trans-4-hydroxy-L-proline. A key intermediate, (3S,4S)-1-isopropyl-4-methoxypyrrolidin-3-amine (CAS# 1825377-74-9), serves as a synthon for piperidine ring expansion through reductive amination sequences. Stereointegrity is maintained through intramolecular S~N~2 displacements that invert C4 configuration selectively [3] [5]. Chiral auxiliary approaches employ (1R,2S)-norephedrine for diastereoselective Mannich reactions forming the piperidinone scaffold, with diastereoselectivities reaching 18:1. Subsequent diastereomer separation by crystallization and auxiliary cleavage yields enantiopure (>98% ee) piperidin-4-one intermediates [8].
Table 1: Comparative Enantioselective Synthesis Methods
Strategy | Key Catalyst/Auxiliary | Critical Parameters | Max ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | (R,R,R)-SKP-Rh | N-Cbz protection, DCM solvent, 30 atm | 99 | 95 |
Chiral Pool Derivatization | trans-4-Hydroxy-L-proline | Mitsunobu inversion, ring expansion | >98 | 62 |
Chiral Auxiliary | (1R,2S)-Norephedrine | Diastereoselective Mannich, Δ5-lactam | >98 | 71 |
The convergent synthesis of the piperidine-morpholine framework leverages directional hydrogenation of N-acyl-3,4-dehydropiperidin-4-ol derivatives. Morpholine incorporation occurs either pre-hydrogenation via nucleophilic ring closure or post-hydrogenation through SNAr displacement. The N-Cbz-protected substrate 6-phenyl-3,4-dihydro-2H-1,4-oxazine undergoes quantitative hydrogenation within 24 hours at 30 atm H~2~ pressure using [Rh(cod)~2~]SbF~6~/(R,R,R)-SKP catalyst in dichloromethane (DCM), affording the saturated heterocycle with 92% ee. Electron-deficient solvents (DCE, THF, dioxane) suppress conversion below 10% due to competitive ligand coordination, while protic solvents (MeOH) promote substrate protonation, deactivating the enamine [4].
Ligand bite angle optimization proves critical for stereocontrol. Ligands with natural bite angles >90° (SDP: 102°, f-Binaphane: 92°) enable substrate-catalyst conformations that minimize A^(1,3) strain during hydride transfer. SKP’s bite angle of 112.7° facilitates substrate chelation via the Cbz carbonyl and enamine nitrogen, positioning the prochiral face optimally for si-face hydride attack. Morpholine ring formation employs stereospecific O-alkylation of chiral 4-hydroxy piperidines with bis(2-chloroethyl)amine, where configuration at C4 dictates ring closure kinetics. The (4S) configuration accelerates cyclization 4.3-fold versus (4R) due to reduced gauche interactions in the transition state [6].
Table 2: Catalytic Hydrogenation Optimization Parameters
Variable | Condition Range | Optimum Value | Impact on ee/Yield |
---|---|---|---|
Ligand | SKP, SDP, JosiPhos, Me-DuPhos | SKP (Rh complex) | 92% ee → 26% (NO~2~-Cbz) |
N-Protecting Group | Cbz, Boc, Ts, 4-NO~2~-Cbz | Cbz | 92% ee (Cbz) vs 75% (Boc) |
Solvent | DCM, toluene, MeOH, THF, dioxane | Dichloromethane (DCM) | 91% ee (toluene), 92% (DCM) |
H~2~ Pressure (atm) | 10 → 50 | 30 | 56% conv (10 atm) → 98% (30 atm) |
Industrial-scale production favors multi-step sequences combining chiral piperidine synthesis with late-stage morpholine installation. The tetrahydropyridinylidene salt (THPS) reduction pathway provides 2,6-disubstituted piperidin-4-ones unavailable through classical enolate alkylation. 2-Methyl-1,4,5,6-tetrahydropyridinium perchlorate undergoes selective NaBH~4~ reduction at C5-C6, generating a 4-piperidone with cis-2,6-dimethyl configuration. Enolization with LDA and hydroxyl-directed epoxidation installs the C4 hydroxyl with 7:1 diastereoselectivity [8].
Reductive amination cascades construct the piperidine core while introducing the morpholine moiety. 4-Oxo-piperidine-3-carboxylate undergoes PtO~2~-catalyzed reductive amination with morpholine in acetic acid/ethanol (3:1), achieving 89% diastereomeric ratio for the (3S,4S) isomer when employing (R)-BINAP as chiral modifier. The reaction proceeds via an iminium ion that adopts a half-chair conformation, exposing the Re face to hydride attack at C3 [7]. Final stereoselective reduction of the C4 ketone utilizes CBS ((R)-Me-CBS) catalyst with borane-dimethylsulfide, yielding the anti-diol with >20:1 dr due to substrate-directed delivery from the less hindered convex face [5].
A representative 5-step sequence proceeds as:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7